molecular formula C18H24ClNO3 B2916238 ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate CAS No. 478064-01-6

ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate

Cat. No.: B2916238
CAS No.: 478064-01-6
M. Wt: 337.84
InChI Key: CVEKVYYXCUMZNZ-UHFFFAOYSA-N
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Description

Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate is a synthetic organic compound with the molecular formula C18H24ClNO3 and a molecular weight of 337.84 g/mol . This compound is characterized by the presence of a carbamate group, a chlorophenyl group, and a cyclooctyl group with a ketone functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate typically involves the reaction of 3-chlorobenzylamine with 2-oxocyclooctanecarboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted carbamates depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate: Similar structure but with a seven-membered ring instead of an eight-membered ring.

    Ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate: Contains a six-membered ring.

    Ethyl N-[(3-chlorophenyl)(2-oxocyclopentyl)methyl]carbamate: Contains a five-membered ring.

Uniqueness

Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate is unique due to its eight-membered cyclooctyl ring, which imparts distinct chemical and biological properties compared to its analogs with smaller ring sizes. This structural feature can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

ethyl N-[(3-chlorophenyl)-(2-oxocyclooctyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-2-23-18(22)20-17(13-8-7-9-14(19)12-13)15-10-5-3-4-6-11-16(15)21/h7-9,12,15,17H,2-6,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEKVYYXCUMZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1CCCCCCC1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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